molecular formula C18H24N6O2S B15117302 1-methyl-4-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1H-pyrazole

1-methyl-4-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1H-pyrazole

Cat. No.: B15117302
M. Wt: 388.5 g/mol
InChI Key: BZXGEVCSICDUPC-UHFFFAOYSA-N
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Description

1-methyl-4-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1H-pyrazole is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1H-pyrazole involves several steps, starting with the preparation of the key intermediates. The process typically includes the following steps:

    Formation of the cyclopenta[d]pyrimidine ring: This step involves the cyclization of appropriate precursors under specific conditions, such as heating with a suitable catalyst.

    Synthesis of the octahydropyrrolo[3,4-c]pyrrole ring: This step requires the use of reagents like amines and aldehydes, followed by cyclization.

    Formation of the pyrazole ring: This step involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-methyl-4-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-methyl-4-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1H-pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one: A related compound with a similar pyrazole-pyrimidine structure.

    1-{4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}-4-[3-(trifluoromethyl)benzoyl]-1H-1,2,3-triazole: Another compound with a cyclopenta[d]pyrimidine core.

Uniqueness

1-methyl-4-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1H-pyrazole is unique due to its combination of multiple heterocyclic rings and the presence of a sulfonyl group. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C18H24N6O2S

Molecular Weight

388.5 g/mol

IUPAC Name

2-methyl-4-[5-(1-methylpyrazol-4-yl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine

InChI

InChI=1S/C18H24N6O2S/c1-12-20-17-5-3-4-16(17)18(21-12)23-7-13-9-24(10-14(13)8-23)27(25,26)15-6-19-22(2)11-15/h6,11,13-14H,3-5,7-10H2,1-2H3

InChI Key

BZXGEVCSICDUPC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)N3CC4CN(CC4C3)S(=O)(=O)C5=CN(N=C5)C

Origin of Product

United States

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